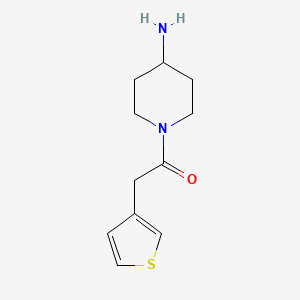
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, also known as 1-APTE, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
New Schiff Base Derivatives with Thiophene : Schiff base derivatives involving thiophene groups, similar in structure to the compound of interest, have been synthesized and characterized using FTIR and NMR spectroscopy. These compounds were evaluated for their antibacterial and antifungal properties, showing high activity against certain bacteria and fungi, suggesting potential for drug development studies (Süleymanoğlu et al., 2020).
Metal-Free Synthesis of Polysubstituted Pyrroles : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives, including those with thiophene units, has been developed. This approach uses surfactants in water, offering a green chemistry perspective to the synthesis of complex organic molecules (Kumar et al., 2017).
Biological Activities of Chalcone Derivatives : Novel chalcone derivatives incorporating thiophene and showing antioxidant and antimicrobial activities have been synthesized. These activities suggest their potential as therapeutic agents, highlighting the versatility of thiophene-containing compounds in medicinal chemistry (Gopi et al., 2016).
Biological Activities and Applications
Antimicrobial and Antioxidant Properties : The synthesized Schiff base derivatives with thiophene have demonstrated high antibacterial activities against specific pathogens. These findings underscore the potential of thiophene derivatives in developing alternative antimicrobial agents (Süleymanoğlu et al., 2020).
Development of Fluorescent Chemosensors : Dimethylfuran tethered 2-aminopyridine-3-carbonitriles, related in structural complexity to the subject compound, have been identified as fluorescent chemosensors for Fe3+ ions and picric acid. These compounds exhibit 'turn off' mechanisms with nanomolar detection limits, showcasing the potential for environmental monitoring and safety applications (Shylaja et al., 2020).
Pesticidal Activities : Derivatives of thiophene have been investigated for their pesticidal activities against agricultural pests and pathogens. This research opens avenues for the development of new, effective, and environmentally friendly pesticides (Choi et al., 2015).
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-10-1-4-13(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPZPZYUZZEWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)
![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)
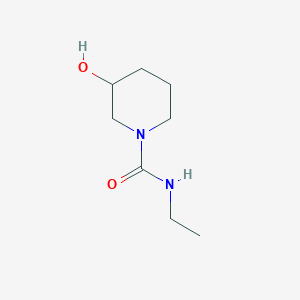
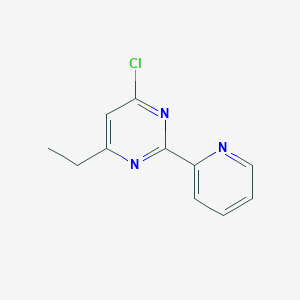
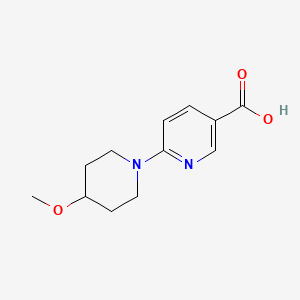
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
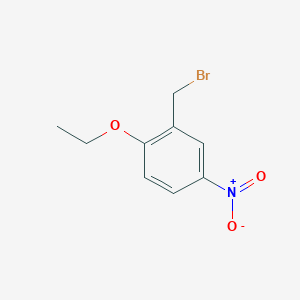
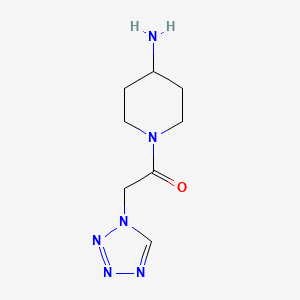
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)
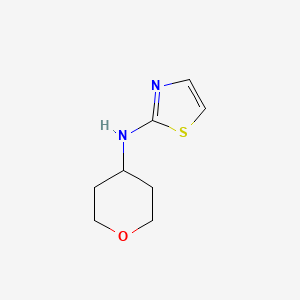
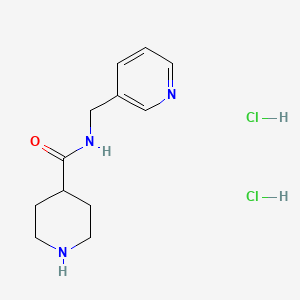
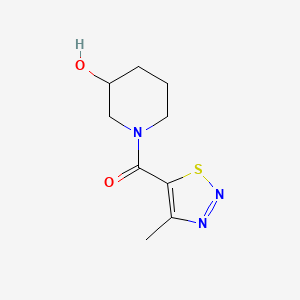
amine](/img/structure/B1462677.png)